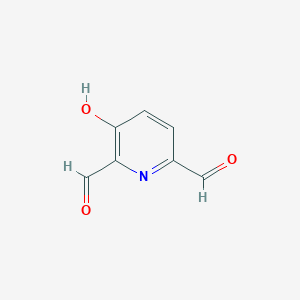












|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[OH-:8].[Na+].[CH2:10]=O.[C:12]([OH:15])(=O)C>O>[OH:1][C:2]1[C:3]([CH:12]=[O:15])=[N:4][C:5]([CH:10]=[O:8])=[CH:6][CH:7]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
23.8 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=NC=CC1
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
85 mL
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
( 8 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred at 90° C. for an additional 90 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
Heating
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is chilled at 0° C.
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness in a rotary evaporator under reduced pressure
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to remove any undissolved solid which
|
|
Type
|
ADDITION
|
|
Details
|
acidified by the addition of concentrated aqueous hydrochloric acid (25 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
The acidified solution is evaporated to dryness in a rotary evaporator under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue is dissolved in methanol (150 mL)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting clear solution is again evaporated to dryness in a rotary evaporator under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization of the oily residue
|


Reaction Time |
90 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC=1C(=NC(=CC1)C=O)C=O
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 35% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |